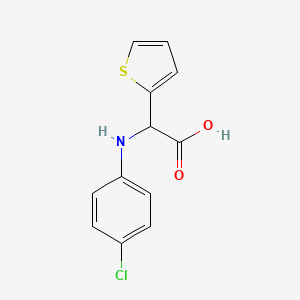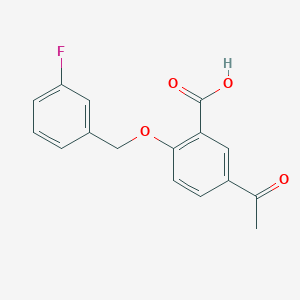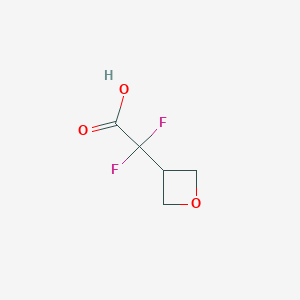
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate): is a synthetic organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) consists of a naphthyridine core with two 2,2-dimethylpropanoate groups attached at the 2 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and esterification reactions. The reaction conditions typically involve the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation .
Industrial Production Methods: Industrial production of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine core allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine: The parent compound with a similar core structure but without the ester groups.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with various functional groups at the 2 and 7 positions.
Fluoroquinolones: A class of antibacterial agents with a similar naphthyridine core structure.
Uniqueness: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) is unique due to its specific ester functional groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and bioavailability, making it a valuable compound for various applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
1242338-83-5 |
|---|---|
Molekularformel |
C18H22N2O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
[7-(2,2-dimethylpropanoyloxy)-1,8-naphthyridin-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)15(21)23-12-9-7-11-8-10-13(20-14(11)19-12)24-16(22)18(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
GMCMEFHKBBLRAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=NC2=C(C=C1)C=CC(=N2)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)

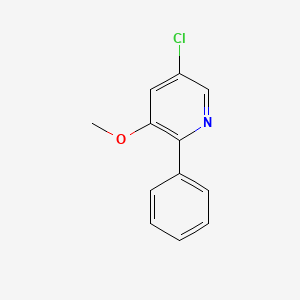
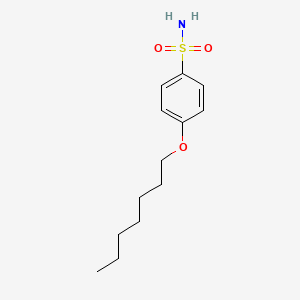
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
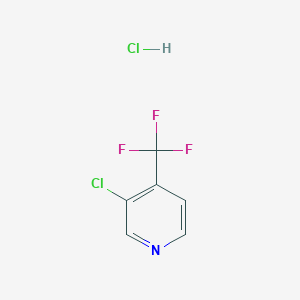
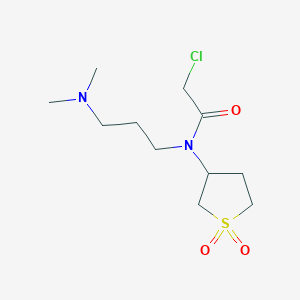
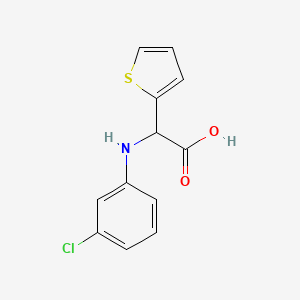
![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)

